molecular formula C12H11ClN2O3S B2445156 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide CAS No. 104095-22-9

3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide

Cat. No.: B2445156
CAS No.: 104095-22-9
M. Wt: 298.74
InChI Key: NFHCNVOHBVCEMH-UHFFFAOYSA-N
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Description

3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide is a chemical compound with significant applications in various fields of scientific research. It is characterized by the presence of an amino group, a chloro-substituted phenyl group, a hydroxy group, and a benzenesulfonamide moiety. This compound is known for its potential biological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of 3-amino-4-hydroxybenzenesulfonamide followed by the introduction of the 2-chloro-phenyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

  • 3-Amino-N-(2-chloro-phenyl)-benzenesulfonamide
  • 4-Amino-N-(2-chloro-phenyl)-benzenesulfonamide
  • 3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide

Uniqueness: 3-Amino-N-(2-chloro-phenyl)-4-hydroxy-benzenesulfonamide is unique due to the presence of both hydroxy and amino groups, which confer distinct chemical reactivity and biological activity. Its chloro-substituted phenyl group also contributes to its specificity in binding interactions and its potential as a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

3-amino-N-(2-chlorophenyl)-4-hydroxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S/c13-9-3-1-2-4-11(9)15-19(17,18)8-5-6-12(16)10(14)7-8/h1-7,15-16H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHCNVOHBVCEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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